![molecular formula C21H25ClO6 B585938 Dapagliflozin D5 CAS No. 1204219-80-6](/img/structure/B585938.png)
Dapagliflozin D5
Descripción general
Descripción
Dapagliflozin D5 is a stable isotope labeled version of the drug dapagliflozin . It is used to treat type 2 diabetes by blocking the SGLT2 protein in the kidneys, which reduces the amount of glucose that is reabsorbed into the bloodstream . This leads to increased glucose excretion in urine and lower blood sugar levels in the body .
Synthesis Analysis
Dapagliflozin undergoes extensive metabolism and transforms to metabolites in humans . A streamlined synthetic approach has been devised to access three metabolites of dapagliflozin namely, benzylic hydroxy dapagliflozin, oxo dapagliflozin, and desethyl dapagliflozin . Two synthetic protocols have been proposed for the synthesis of benzylic hydroxy dapagliflozin and oxo dapagliflozin . An enantioselective deethylation of dapagliflozin is also reported .Molecular Structure Analysis
The molecular formula of Dapagliflozin D5 is C21H20ClD5O6 . It is a sodium-glucose co-transporter 2 (SGLT2) inhibitor .Chemical Reactions Analysis
Dapagliflozin is one of the gliflozin class drugs, useful for the treatment of type-2 diabetes . It undergoes extensive metabolism and transforms to metabolites in humans .Physical And Chemical Properties Analysis
The molecular formula of Dapagliflozin D5 is C21H25ClO6 and its molecular weight is 408.87 g/mol . It is typically administered orally as a tablet .Aplicaciones Científicas De Investigación
Cardiovascular Benefits in Type 2 Diabetes
Dapagliflozin-d5: has been shown to significantly improve cardiovascular outcomes in patients with type 2 diabetes. Clinical trials have demonstrated that it can reduce systemic inflammation, which is a key factor in cardiovascular diseases . It works by inhibiting the sodium-glucose cotransporter 2 (SGLT2), leading to reduced blood glucose levels and associated improvements in cardiovascular health.
Chronic Kidney Disease Management
Research indicates that Dapagliflozin-d5 can slow the progression of chronic kidney disease (CKD) and reduce the risk of kidney failure . It achieves this by lowering blood glucose levels and having a diuretic effect, which alleviates the kidneys’ workload.
Heart Failure Treatment
Dapagliflozin-d5 is used to reduce the risk of hospitalization for heart failure in patients with type 2 diabetes and established cardiovascular disease or multiple cardiovascular risk factors . It improves heart function by reducing the heart’s workload and preventing fluid accumulation.
Drug Delivery Systems
Innovative research has been conducted on developing Dapagliflozin-d5 loaded solid lipid nanoparticles as a novel carrier for oral delivery . This approach aims to enhance the drug’s bioavailability and provide a controlled release, which could improve patient compliance and treatment efficacy.
Anti-Inflammatory Effects
Dapagliflozin-d5 has been associated with anti-inflammatory effects, particularly in reducing markers like IL-1B and TNFα in patients with type 2 diabetes . This could have broader implications for treating conditions where inflammation plays a critical role.
Metabolic Syndrome and Obesity
Studies suggest that Dapagliflozin-d5 can have beneficial effects on metabolic syndrome and obesity by promoting weight loss and improving insulin sensitivity . Its mechanism of increasing urinary glucose excretion helps reduce caloric absorption and may lead to weight reduction.
Safety And Hazards
Dapagliflozin can cause intravascular volume depletion, which may manifest as symptomatic hypotension or acute transient changes in creatinine . Acute kidney injury requiring hospitalization and dialysis has been reported in patients with type 2 diabetes mellitus receiving SGLT2 inhibitors, including Dapagliflozin .
Direcciones Futuras
Dapagliflozin is indicated as an adjunct treatment to improve glycemic control in adult patients with type 2 diabetes mellitus along with diet and exercise . It is also recommended for treating chronic heart failure with reduced ejection fraction in adults . Future research may focus on its potential benefits in other conditions .
Propiedades
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-(1,1,2,2,2-pentadeuterioethoxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1/i1D3,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHXJTBJCFBINQ-CAXKFZQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50668210 | |
Record name | (1S)-1,5-Anhydro-1-[4-chloro-3-({4-[(~2~H_5_)ethyloxy]phenyl}methyl)phenyl]-D-glucitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50668210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dapagliflozin-d5 | |
CAS RN |
1204219-80-6 | |
Record name | (1S)-1,5-Anhydro-1-[4-chloro-3-({4-[(~2~H_5_)ethyloxy]phenyl}methyl)phenyl]-D-glucitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50668210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.